2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the pyrimidine ring. The final step involves the esterification of the carboxylic acid group with 2-phenoxyethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 2-Phenoxyethyl 4-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets 2-PHENOXYETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4g/mol |
IUPAC Name |
2-phenoxyethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22N2O6/c1-14-19(21(25)28-11-10-27-16-6-4-3-5-7-16)20(23-22(26)24(14)2)15-8-9-17-18(12-15)30-13-29-17/h3-9,12,20H,10-11,13H2,1-2H3,(H,23,26) |
InChI Key |
VXVDNDZJBJQZLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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